

Structure-Activity Relationship of Morpholino-s-Triazines: A Comparative Guide

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Compound of Interest

Compound Name: 2-Amino-4-morpholino-s-triazine

CAS No.: 2045-25-2

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The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry, renowned for its versatility and broad range of biological activities. The incorporation of a morpholine moiety onto the s-triazine core has proven to be a particularly fruitful strategy in the development of potent therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of morpholino-s-triazine derivatives, focusing on their anticancer, kinase inhibitory, and antimicrobial properties. The information presented herein is supported by experimental data from peer-reviewed scientific literature, with detailed methodologies provided for key assays.

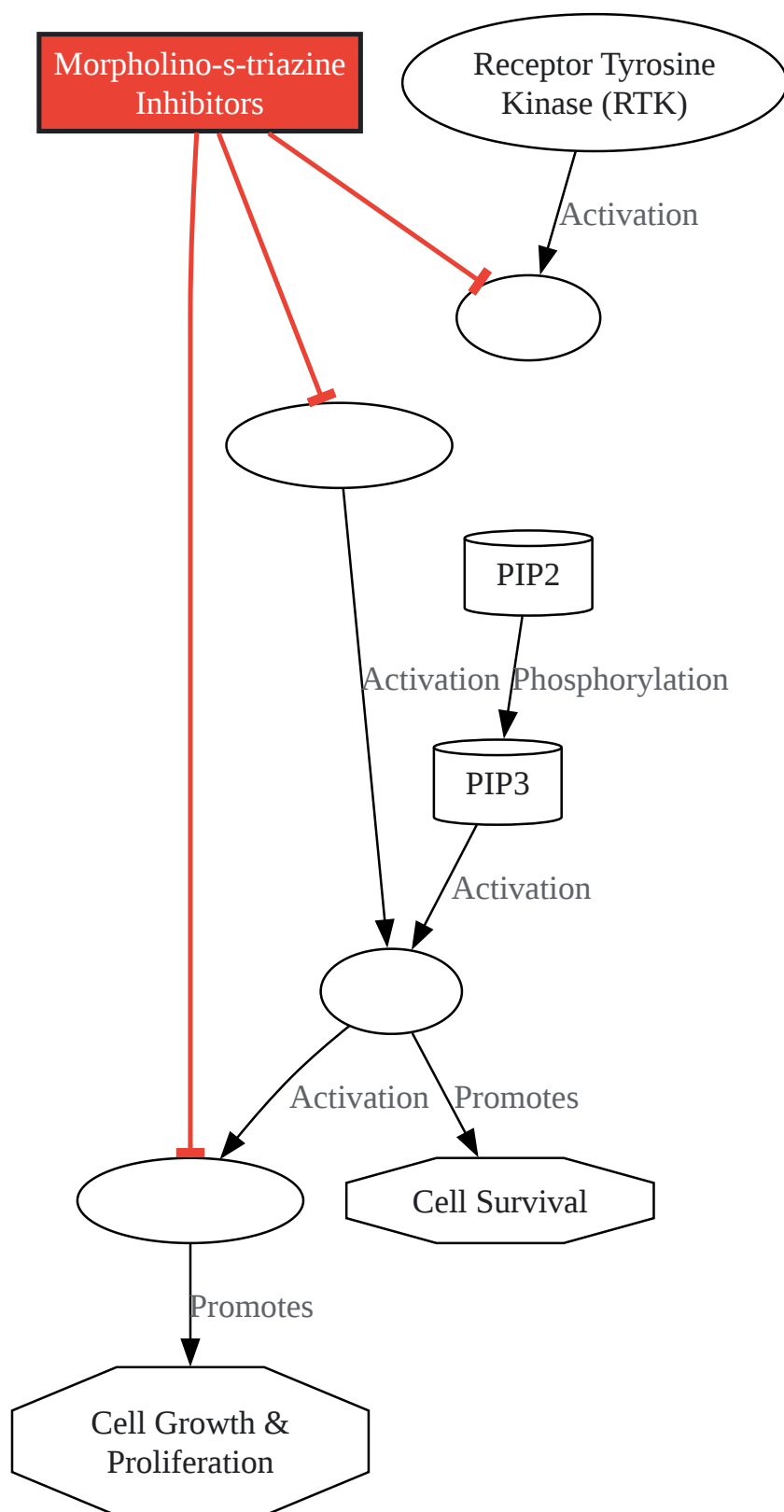
Anticancer and Kinase Inhibitory Activity

Morpholino-s-triazine derivatives have emerged as a significant class of anticancer agents, frequently targeting the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and survival.[1]

PI3K/mTOR Inhibition

The substitution pattern on the s-triazine ring plays a critical role in the potency and selectivity of these compounds as PI3K/mTOR inhibitors. A notable example is a series of bis(morpholino-1,3,5-triazine) derivatives, from which compound 26 (PKI-587) was identified as a highly efficacious dual PI3K/mTOR inhibitor.[1] The structure-activity relationship in this series highlights the importance of a urea linkage and a substituted phenyl group for potent activity.

Another study reported a morpholino-s-triazine derivative, compound 3, which exhibited potent dual inhibition of PI3K and mTOR with IC₅₀ values of 3.41 nM and 8.45 nM, respectively.[2] This compound also demonstrated significant cytotoxic activity against various cancer cell lines.[2]



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Caption: General workflow for in vitro anticancer screening of morpholino-s-triazines.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [2] Materials:

- 96-well microplate
- Cancer cell lines
- Complete cell culture medium
- Morpholino-s-triazine compounds
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete culture medium and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the morpholino-s-triazine compounds in culture medium. Remove the old medium from the wells and add 100 μ L of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
- **Incubation:** Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
- **MTT Addition:** After incubation, add 10-20 μ L of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

- Solubilization: Carefully remove the medium containing MTT and add 100-150 μ L of a solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

PI3K/mTOR Kinase Inhibition Assay (HTRF - Homogeneous Time-Resolved Fluorescence)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against PI3K and mTOR kinases using HTRF technology.

Materials:

- Recombinant human PI3K and mTOR enzymes
- Kinase-specific substrate (e.g., biotinylated peptide or protein)
- ATP
- Kinase reaction buffer
- HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin
- HTRF-compatible microplate reader
- Low-volume 384-well plates
- Morpholino-s-triazine compounds

Procedure:

- **Compound Preparation:** Prepare serial dilutions of the morpholino-s-triazine compounds in the appropriate buffer (e.g., kinase reaction buffer with DMSO).
- **Kinase Reaction:**
 - Add the diluted compounds to the wells of a 384-well plate.
 - Add the kinase and substrate mixture to the wells.
 - Initiate the kinase reaction by adding ATP.
- **Incubation:** Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
- **Detection:** Stop the enzymatic reaction and add the HTRF detection reagents (Europium cryptate-labeled antibody and XL665-labeled streptavidin) to the wells.
- **Incubation:** Incubate the plate at room temperature for the detection reaction to occur (e.g., 60 minutes).
- **Signal Reading:** Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths (e.g., 620 nm for the cryptate and 665 nm for XL665).
- **Data Analysis:** The HTRF ratio (emission at 665 nm / emission at 620 nm) is calculated. The percentage of inhibition is determined relative to a control reaction without the inhibitor. IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

- 96-well microtiter plates

- Bacterial strains
- Mueller-Hinton Broth (MHB) or other appropriate growth medium
- Morpholino-s-triazine compounds
- Sterile saline or PBS
- McFarland turbidity standards (e.g., 0.5)
- Incubator

Procedure:

- **Compound Preparation:** Prepare a stock solution of the morpholino-s-triazine compound and make serial two-fold dilutions in the wells of a 96-well microtiter plate using broth as the diluent.
- **Inoculum Preparation:** Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Further dilute this suspension in broth to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- **Inoculation:** Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared bacterial suspension. Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).
- **Incubation:** Incubate the plates at 35-37°C for 16-20 hours.
- **MIC Determination:** The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the wells.

Conclusion

The morpholino-s-triazine scaffold represents a highly versatile platform for the design and development of novel therapeutic agents. The structure-activity relationship studies consistently

demonstrate that modifications to the substituents on the s-triazine ring significantly impact the biological activity. As potent inhibitors of the PI3K/mTOR pathway, these compounds hold great promise as anticancer agents. Furthermore, their demonstrated antimicrobial properties suggest their potential in combating infectious diseases. The experimental protocols provided in this guide offer a foundation for the continued exploration and optimization of morpholino-s-triazine derivatives in drug discovery.

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